molecular formula C4H7FN2O3 B12845228 beta-Fluoro-betaureido-propionic acid

beta-Fluoro-betaureido-propionic acid

Cat. No.: B12845228
M. Wt: 150.11 g/mol
InChI Key: CIBMHQUMVUQOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Fluoro-betaureido-propionic acid (CAS 5006-64-4), also known as alpha-Fluoro-beta-ureidopropionic acid or 3-ureido-2-fluoropropionic acid, is a fluorinated carboxylic acid with the molecular formula C4H7FN2O3 and a molecular weight of 150.11 g/mol. This organohalogen compound is a recognized metabolite in the degradation pathway of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine). Its formation and subsequent breakdown are critical steps in the body's processing and elimination of these drugs. The compound serves as a key intermediate in the catabolic pathway, where it is produced from 5-fluoro-5,6-dihydro-fluorouracil (FUH2) by the enzyme dihydropyrimidinase and is subsequently hydrolyzed by beta-ureidopropionase to yield alpha-fluoro-beta-alanine (FBAL), which is ultimately excreted. Researchers value this compound for its role in studying the mechanism of action, metabolic fate, and potential side-effects of fluoropyrimidine drugs. Investigations into the enzymatic recognition and processing of this metabolite by dihydropyrimidinase and beta-ureidopropionase provide valuable insights into the fluoropyrimidine degradation pathway. This compound is intended for research use only and is not approved for human or veterinary consumption.

Properties

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

IUPAC Name

3-(carbamoylamino)-3-fluoropropanoic acid

InChI

InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)

InChI Key

CIBMHQUMVUQOGK-UHFFFAOYSA-N

Canonical SMILES

C(C(NC(=O)N)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .

Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the PFAS Family

The compound shares structural similarities with regulated PFAS, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid (a substance of very high concern, SVHC) and perfluorobutane sulfonic acid (PFBS) . Key distinctions include:

  • Fluorination pattern : Unlike branched or fully fluorinated chains in PFAS, β-fluoro-βureido-propionic acid features a single fluorine atom and a polar ureido group, which may reduce hydrophobicity but enhance hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Regulatory Status (ECHA)
β-Fluoro-βureido-propionic acid C₄H₆FN₂O₃ Fluorine, ureido, carboxylic acid Not yet classified
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid C₆HF₁₁O₃ Ether, carboxylic acid, fluorinated chain SVHC (2019)
Perfluorobutane sulfonic acid (PFBS) C₄F₉SO₃H Sulfonic acid, perfluorinated chain SVHC (2019)

Environmental Persistence and Detection

β-Fluoro-βureido-propionic acid’s environmental behavior can be inferred from studies on analogous PFAS:

  • Surface water distribution: Pan et al. (2018) detected novel perfluoroether carboxylic acids globally in surface water, with concentrations ranging from 0.1–50 ng/L .
  • However, the ureido group could facilitate protein binding, a mechanism observed in PFAS toxicity .

Human Exposure and Toxicity

  • Plasma levels: Fromme et al. (2017) reported ADONA (a short-chain PFAS alternative) in German blood donors at median concentrations of 0.08 µg/L, highlighting the penetrance of newer PFAS into human populations . β-Fluoro-βureido-propionic acid’s detection in biological matrices remains unstudied, but its structural features warrant investigation into renal clearance rates and organ retention.
  • Toxicological endpoints: Unlike PFBS (linked to thyroid disruption) or PFOA (carcinogenic), β-fluoro-βureido-propionic acid’s toxicity profile is undefined. The ureido group may introduce novel metabolic pathways, such as hydrolysis to release fluorinated amines, which could pose unique risks .

Regulatory and Industrial Context

  • SVHC classification : The ECHA has prioritized PFAS with long fluorinated chains (e.g., PFDA, PFHxS) due to their persistence, mobility, and toxicity . β-Fluoro-βureido-propionic acid’s shorter chain and functional complexity may exempt it from current regulations, but its structural resemblance to SVHC-listed compounds necessitates preemptive risk assessment.
  • Industrial applications : While patented processes for fluorinated pharmaceuticals (e.g., bupropion hydrochloride) emphasize controlled synthesis , industrial use of β-fluoro-βureido-propionic acid could mirror PFAS applications in coatings or surfactants, demanding stringent lifecycle management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.